molecular formula C3H5IN2 B1631606 Imidazole hydroiodide CAS No. 68007-08-9

Imidazole hydroiodide

Cat. No.: B1631606
CAS No.: 68007-08-9
M. Wt: 195.99 g/mol
InChI Key: JBOIAZWJIACNJF-UHFFFAOYSA-N
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Description

Imidazole hydroiodide is a chemical compound derived from imidazole, an organic compound with the formula C₃H₄N₂. Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution. It is an aromatic heterocycle classified as a diazole, with non-adjacent nitrogen atoms in meta-substitution. This compound is formed by the reaction of imidazole with hydroiodic acid, resulting in a salt that has various applications in scientific research and industry.

Scientific Research Applications

Imidazole hydroiodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Imidazole derivatives are important in the study of enzyme mechanisms and protein structure.

    Medicine: Imidazole-based compounds are used in the development of pharmaceuticals, including antifungal and anticancer drugs.

    Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.

Safety and Hazards

Imidazole and its derivatives can cause severe skin burns and eye damage . It’s important to avoid dust formation and inhalation of fumes, gas, mist, vapors, or spray. Protective clothing, eye protection, and respiratory protection should be worn if adequate ventilation is not available .

Future Directions

The development of imidazole- and benzimidazole-based drugs is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Biochemical Analysis

Biochemical Properties

Imidazole hydroiodide, like other imidazole derivatives, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely facilitated by the unique structure of the imidazole ring . The imidazole core is found in various naturally occurring compounds and FDA-approved drugs, making it significant in medicinal applications .

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For instance, imidazole derivatives have been shown to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . These properties can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The imidazole ring’s ability to establish numerous interactions between drugs and ligands is a key factor in its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole hydroiodide typically involves the reaction of imidazole with hydroiodic acid. The reaction is straightforward and can be represented as follows:

C3H4N2+HIC3H5N2I\text{C}_3\text{H}_4\text{N}_2 + \text{HI} \rightarrow \text{C}_3\text{H}_5\text{N}_2\text{I} C3​H4​N2​+HI→C3​H5​N2​I

This reaction is usually carried out in an aqueous solution at room temperature. The resulting product, this compound, can be isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Imidazole hydroiodide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form imidazole N-oxide.

    Reduction: It can be reduced to regenerate imidazole.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different imidazole salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halide exchange reactions can be carried out using halide salts in aqueous or organic solvents.

Major Products:

    Oxidation: Imidazole N-oxide.

    Reduction: Imidazole.

    Substitution: Various imidazole halide salts.

Comparison with Similar Compounds

Imidazole hydroiodide can be compared with other imidazole derivatives, such as:

    Imidazole hydrochloride: Similar in structure but with a chloride ion instead of iodide.

    Imidazole nitrate: Contains a nitrate ion, used in different applications.

    Imidazole sulfate: Contains a sulfate ion, used in various industrial processes.

Uniqueness: this compound is unique due to the presence of the iodide ion, which can impart different reactivity and properties compared to other imidazole salts. The iodide ion can participate in specific reactions, such as halogen exchange, making this compound a versatile reagent in chemical synthesis.

Properties

IUPAC Name

1H-imidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2.HI/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOIAZWJIACNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335386
Record name 1H-Imidazole hydroiodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68007-08-9
Record name 1H-Imidazole hydroiodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole hydroiodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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